Tetramethylol acetylenediurea
Description
Contextualizing Tetramethylol Acetylenediurea within Contemporary Chemical Science
In the landscape of modern chemical science, this compound stands out for its multifunctional nature. It serves as a crucial building block in polymer chemistry, where it is employed to enhance the mechanical properties, thermal stability, and durability of various materials. cymitquimica.comguidechem.com Its ability to act as a crosslinking agent is pivotal in the formulation of resins, coatings, and adhesives, leading to improved film hardness and chemical resistance. xdbiochems.com
Beyond traditional polymer applications, TMADU is at the forefront of materials science innovation. Researchers are actively exploring its use as a precursor for nitrogen-enriched microporous carbon materials. These materials exhibit exceptional properties for applications in energy storage, such as supercapacitors, achieving high specific capacitance. mater-rep.com Furthermore, recent studies have demonstrated the potential of TMADU derivatives in developing advanced functional materials, including hydrophilic hyperbranched polyesters for long-life rechargeable batteries. hep.com.cn
Historical Trajectories and Evolution of Research on this compound
The journey of this compound research began with the synthesis of its parent compound, acetylenediurea (glycoluril), which can be produced by the reaction of glyoxal (B1671930) with urea (B33335). wikipedia.orggoogleapis.com The subsequent hydroxymethylation of acetylenediurea yields TMADU. Historically, a primary application for TMADU has been in the textile industry as a finishing resin to impart crease resistance to fabrics. chemicalbook.com
Over time, the focus of research has expanded significantly. Early work centered on its crosslinking capabilities in conventional applications. guidechem.comxdbiochems.com However, contemporary research has shifted towards more advanced and specialized uses. This includes its role as a stabilizer for biological samples, a component in drug delivery systems, and a biocide in various formulations. smolecule.com The evolution of analytical techniques has also enabled a deeper understanding of its reaction mechanisms and the properties of the resulting materials. hep.com.cn
Fundamental Research Questions and Paradigms
Current research on this compound is driven by several fundamental questions aimed at optimizing its performance and expanding its applications. A key area of investigation is the relationship between its molecular structure and the properties of the resulting materials. For instance, researchers are exploring how the high density of hydroxyl groups and the rigid heterocyclic core influence the crosslinking efficiency and the porosity of derived carbon materials.
Another significant research paradigm involves the development of more sustainable and efficient synthesis methods. This includes exploring microwave-assisted and solvent-free mechanochemical synthesis routes to improve reaction efficiency and reduce environmental impact. Furthermore, there is a growing interest in understanding the lifecycle and environmental impact of TMADU, particularly concerning the potential release of formaldehyde (B43269) under certain conditions.
Advanced research questions also delve into its electrochemical applications. For example, studies are investigating how factors like carbonization and activation temperatures of TMADU-derived porous carbon affect the electrochemical performance of supercapacitors. mater-rep.com The goal is to precisely control the synthesis conditions to achieve optimal porosity and surface characteristics for enhanced energy storage capabilities.
Scope and Significance of Current Research
The scope of current research on this compound is broad, spanning from fundamental organic synthesis to applied materials science and environmental studies. The significance of this research lies in its potential to address key challenges in various industrial sectors.
In the realm of materials science , the development of high-performance polymers and coatings with enhanced durability and resistance is a major focus. cymitquimica.comguidechem.comxdbiochems.com The use of TMADU as a precursor for nitrogen-enriched carbon materials is particularly significant for advancing energy storage technologies. mater-rep.com
From an industrial perspective , TMADU continues to be a valuable additive in textiles, adhesives, and sealants. guidechem.comchemicalbook.com Research into its antimicrobial properties also opens up possibilities for its use in healthcare and food packaging to prevent microbial growth. xdbiochems.com
The environmental and sustainability aspects of TMADU research are also gaining prominence. Efforts to develop greener synthesis methods and to understand its environmental fate are crucial for its responsible application. deutsche-bauchemie.comsaca.se
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 5395-50-6 | chemicalbook.comscbt.com |
| Molecular Formula | C₈H₁₄N₄O₆ | scbt.com |
| Molecular Weight | 262.22 g/mol | scbt.com |
| Appearance | White crystalline powder | guidechem.comsmolecule.com |
| Melting Point | 137–138°C | |
| Solubility | Soluble in water | cymitquimica.comguidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLSEIATNSHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063830 | |
| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
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Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
5395-50-6 | |
| Record name | Tetramethylolacetylenediurea | |
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| Record name | Tetramethylolglycoluril | |
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| Record name | Tetramethylol acetylenediurea | |
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| Record name | Tetramethylol acetylenediurea | |
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| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |
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| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |
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| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
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| Record name | TETRAMETHYLOLGLYCOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |
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Synthetic Methodologies and Reaction Kinetics of Tetramethylol Acetylenediurea
Foundational Synthetic Pathways
The traditional synthesis of Tetramethylol acetylenediurea is rooted in the principles of hydroxymethylation, relying on the reaction between glycoluril (B30988) and formaldehyde (B43269). This method is well-established and characterized by specific mechanistic steps and stoichiometric requirements.
Hydroxymethylation of Glycoluril with Formaldehyde
The primary and most fundamental method for synthesizing this compound is through the hydroxymethylation of glycoluril (also known as acetylenediurea). This reaction involves the introduction of four hydroxymethyl (-CH₂OH) groups onto the nitrogen atoms of the glycoluril molecule. The process is typically carried out by reacting glycoluril with an excess of formaldehyde in an aqueous solution. smolecule.com To facilitate the reaction and prevent premature crosslinking, an alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is used to maintain the pH between 9 and 10. The reaction temperature is generally controlled to remain below 50°C to avoid the formation of unwanted side products. Following the reaction, the desired product, a white crystalline powder, is typically purified through crystallization to achieve the necessary purity for its applications. smolecule.com
Mechanistic Elucidation of Nucleophilic Addition Reactions
The formation of this compound proceeds via a nucleophilic addition mechanism. In this reaction, the nitrogen atoms within the glycoluril ring structure act as nucleophiles. Under the alkaline conditions of the synthesis, these nitrogen atoms are deprotonated, which enhances their nucleophilicity.
The electrophilic center of the reaction is the carbonyl carbon atom of the formaldehyde molecule. The electron-rich nitrogen nucleophiles attack this electrophilic carbon. This process occurs in a stepwise fashion, leading to the formation of a methylol group (-CH₂OH) at each nitrogen site. The reaction continues until all four available nitrogen-hydrogen bonds on the glycoluril molecule have reacted with formaldehyde, resulting in the fully substituted this compound.
Reaction Scheme: Glycoluril + 4 CH₂O → this compound smolecule.com
Stoichiometric Considerations in Synthesis
To achieve the complete hydroxymethylation of glycoluril and maximize the yield of the tetramethylol product, careful control of the reactant stoichiometry is essential. The synthesis typically employs a molar ratio of 1:4 of glycoluril to formaldehyde. This excess of formaldehyde helps to drive the chemical equilibrium towards the formation of the fully substituted product. Maintaining this stoichiometric balance throughout the reaction is critical for achieving high yields, which can range from 88% to 92%. Automated feedback systems can be used in industrial settings to adjust the formaldehyde feed rate and ensure optimal reaction conditions.
| Parameter | Value/Condition | Source |
| Reactant 1 | Glycoluril (Acetylenediurea) | |
| Reactant 2 | Formaldehyde | |
| Molar Ratio (Glycoluril:Formaldehyde) | 1:4 | |
| Catalyst | Alkaline (e.g., NaOH) | |
| pH Range | 9 - 10 | |
| Typical Yield | 88% - 92% |
Advanced Synthetic Approaches
In response to the growing demand for more efficient, rapid, and environmentally friendly chemical processes, advanced synthetic methods have been explored for the production of this compound. These approaches aim to reduce energy consumption, minimize solvent use, and decrease reaction times.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for a wide range of organic reactions, including the synthesis of this compound. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. youtube.com Unlike conventional heating, which transfers heat from the outside in, microwave heating generates heat throughout the bulk of the material simultaneously. youtube.com This can lead to a significant reduction in reaction times, often from hours to just minutes, and frequently results in higher product yields and purity. lew.ro For the synthesis of this compound, a microwave-assisted protocol would involve subjecting the mixture of glycoluril, formaldehyde, and an alkaline catalyst to microwave irradiation under controlled temperature and time conditions. nih.gov
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |
| Heating Mechanism | Conduction/Convection (Outside-in) | Dielectric Heating (Inside-out) | youtube.com |
| Reaction Time | Hours | Minutes | lew.ro |
| Energy Efficiency | Lower | Higher | youtube.com |
| Yield | Often lower | Often higher | lew.ro |
Solvent-Free Mechanochemical Synthesis
Mechanochemical synthesis is an innovative and environmentally benign approach that involves conducting chemical reactions in the solid state by grinding the reactants together, often in a ball mill, without the need for solvents. rsc.orgrsc.org This solvent-free method aligns with the principles of green chemistry by reducing waste and eliminating the use of potentially hazardous solvents. researchgate.net The energy input from grinding facilitates the reaction between the solid reactants. mdpi.com A mechanochemical approach to synthesizing this compound would involve milling solid glycoluril and a solid form of formaldehyde, such as paraformaldehyde, together. mdpi.com This strategy offers advantages such as operational simplicity, short reaction times, high yields, and simplified product purification. rsc.org
Optimization of Reaction Parameters and Yield
The synthesis of this compound via the hydroxymethylation of acetylenediurea (glycoluril) with formaldehyde is highly dependent on the careful control of several reaction parameters to maximize yield and minimize side reactions. Key parameters that are optimized include pH, temperature, and the molar ratio of the reactants.
An alkaline environment is crucial for the reaction, with a pH maintained between 9 and 10 to facilitate the nucleophilic addition of formaldehyde to the nitrogen atoms of the glycoluril molecule. This alkaline condition, typically achieved using catalysts like sodium hydroxide or potassium hydroxide, is critical to prevent the premature crosslinking of the reactants which can occur at a lower pH.
Temperature control is another vital aspect of the synthesis. To prevent undesirable side reactions, the reaction temperature is generally kept below 50°C. In some procedures, the reactants are mixed at around 40°C, with the temperature allowed to naturally rise to approximately 55°C during the course of the reaction. echemi.com Another approach involves maintaining a constant temperature of 50°C for a set duration, such as two hours, to ensure the reaction proceeds to completion. echemi.com
The stoichiometry of the reactants significantly influences the formation of the fully substituted tetramethylol product. A molar ratio of 1:4 of acetylenediurea to formaldehyde is commonly employed. Using a stoichiometric excess of formaldehyde helps to drive the reaction equilibrium towards the desired this compound, ensuring complete hydroxymethylation. The implementation of automated feedback systems to precisely control the formaldehyde feed rate can maintain this stoichiometric balance throughout the reaction, leading to consistently high yields, often ranging from 88% to 92%. Alternative synthetic approaches, such as solvent-free mechanochemical methods involving ball milling, have reported yields as high as 94%.
Below is a data table summarizing the impact of various reaction parameters on the yield of this compound.
| Parameter | Optimized Condition | Purpose | Reported Yield |
| pH | 9 - 10 | Prevents premature crosslinking | - |
| Temperature | < 50°C - 55°C | Avoids side reactions | - |
| Molar Ratio (Acetylenediurea:Formaldehyde) | 1:4 | Ensures complete hydroxymethylation | 88% - 94% |
| Catalyst | Sodium Hydroxide or Potassium Hydroxide | Maintain alkaline conditions | - |
Purification and Isolation Techniques for High Purity this compound
Following the synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, such as formaldehyde, and various oligomeric byproducts. Therefore, robust purification and isolation techniques are essential to obtain the compound at a high purity level suitable for its various applications.
Recrystallization Methods
Recrystallization is the most common and effective method for purifying this compound. This technique leverages the differences in solubility between the desired product and impurities at different temperatures.
One widely used method involves recrystallization from ethanol-water mixtures. The crude product is dissolved in a hot solvent mixture, and as the solution cools, the solubility of this compound decreases, causing it to crystallize out, leaving impurities behind in the solution. Another approach involves pouring the concentrated reaction syrup into a non-solvent, such as methanol. echemi.com This induces the precipitation of the product as a white crystalline solid, which can then be collected by filtration and dried. echemi.com The resulting purified product typically appears as a white crystalline powder with a melting point in the range of 132°C to 138°C. echemi.com
Separation of Oligomeric Byproducts
Oligomers are significant byproducts formed during the synthesis of this compound, arising from the crosslinking reactions that can occur, especially if the reaction parameters are not optimally controlled. The removal of these oligomers is a critical step in the purification process.
The primary technique for separating these oligomeric byproducts is recrystallization, as described previously. The lower solubility of the desired monomeric this compound compared to the oligomers in specific solvent systems allows for its selective crystallization. For applications requiring exceptionally high purity, further purification can be achieved through chromatographic techniques. echemi.com Methods such as column chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/hexane have been employed to effectively separate the target compound from residual impurities, including oligomers. echemi.com Flash chromatography is another advanced purification method that can be utilized for this purpose. echemi.com
Elucidating Reaction Mechanisms and Chemical Transformations of Tetramethylol Acetylenediurea
Crosslinking Mechanisms via Methylol Groups
The primary function of tetramethylol acetylenediurea in polymer applications is to act as a crosslinking agent. This is achieved through the reaction of its methylol groups with functional groups present on polymer chains, leading to the formation of a three-dimensional network structure.
Formation of Covalent Bonds with Polymer Functional Groups
The methylol groups of this compound are highly reactive and can form covalent bonds with a variety of functional groups commonly found in polymers, such as hydroxyl (-OH), amino (-NH₂), and amide (-CONH₂) groups. The reaction typically proceeds via an acid-catalyzed condensation mechanism, where a molecule of water is eliminated for each crosslink formed.
For instance, in the finishing of cellulosic fabrics like cotton, the hydroxyl groups of the cellulose (B213188) chains react with the methylol groups of this compound to form ether linkages. This crosslinking imparts desirable properties such as wrinkle resistance and dimensional stability to the fabric. Similarly, in coatings and adhesives, the methylol groups can react with functional groups in the polymer binder, enhancing the durability, adhesion, and chemical resistance of the final product.
| Polymer Functional Group | Reaction Type | Resulting Linkage |
|---|---|---|
| Hydroxyl (-OH) | Condensation | Ether (-O-CH₂-) |
| Amino (-NH₂) | Condensation | Aminomethyl (-NH-CH₂-) |
| Amide (-CONH₂) | Condensation | N-methylol amide adduct |
Influence on Polymer Network Topology
The rigid and tetra-functional nature of the this compound molecule has a significant influence on the topology of the resulting polymer network. The introduction of this compact crosslinker can lead to a more densely crosslinked network compared to more flexible, linear crosslinking agents. This high crosslink density can significantly impact the mechanical properties of the polymer, often leading to increased hardness, stiffness, and thermal stability.
The defined geometry of this compound can also promote a more ordered network structure. The effect of the network topology, including the presence of well-defined crosslinking points, can be engineered to control macroscopic properties such as toughness and energy dissipation. By creating networks with specific topological features, it is possible to produce materials that can dissipate energy through mechanisms like nano-cavitation before covalent bond rupture, leading to enhanced toughness without sacrificing strength or modulus drexel.edudrexel.edu. The architecture of the polymer network, influenced by the crosslinker, plays a crucial role in determining the final material properties rsc.orgnih.govnih.govresearchgate.netrsc.org.
Formaldehyde (B43269) Release Dynamics and Mechanisms
A significant aspect of the chemistry of this compound, and other N-methylol-based crosslinkers, is the potential for formaldehyde release. This can occur during the curing process, as well as over the lifetime of the finished product through hydrolysis of the crosslinks or unreacted methylol groups.
The release of formaldehyde is primarily governed by the hydrolysis of the N-methylol group or the ether linkage formed during crosslinking. This reaction is reversible and is influenced by factors such as pH, temperature, and humidity. Under acidic conditions, the hydrolysis of the ether crosslinks (C-O bond scission) can be favored, leading to the regeneration of N-methylol groups and an increased potential for formaldehyde release epa.gov. Conversely, under alkaline conditions, the hydrolysis of the N-C bond in the methylol group is more prominent, which can lead to the elimination of formaldehyde-releasing potential epa.gov.
The dynamics of formaldehyde release from fabrics treated with similar N-methylol agents have been observed to follow a two-phase process: an initial burst release followed by a slower, sustained release. This can be attributed to different sources of formaldehyde within the treated material, including unreacted crosslinking agent and the hydrolysis of the crosslinked network researchgate.net. The rate of release is also influenced by environmental factors; for example, higher temperatures and humidity can accelerate the hydrolysis reactions and subsequent formaldehyde release researchgate.nethmpgloballearningnetwork.com.
| Factor | Influence on Formaldehyde Release | Mechanism |
|---|---|---|
| pH | Acidic conditions can increase release potential, while alkaline conditions can decrease it. epa.gov | Affects the relative rates of C-O and C-N bond hydrolysis. epa.gov |
| Temperature | Higher temperatures generally increase the rate of release. researchgate.net | Accelerates the rate of hydrolysis reactions. |
| Humidity | Higher humidity can increase the rate of release. epa.gov | Water is a reactant in the hydrolysis process. |
| Curing Conditions | Higher curing temperatures and catalyst concentrations can reduce subsequent formaldehyde release. researchgate.net | Promotes more complete crosslinking, leaving fewer unreacted methylol groups. |
Oxidation Pathways and Structural Modifications
While the primary reactions of this compound involve its methylol groups, the core glycoluril (B30988) structure can also be susceptible to oxidation, although specific studies on the oxidation of this compound are not widely available. However, based on the known chemistry of related compounds, potential oxidation pathways can be inferred.
Interactions with Other Chemical Entities, such as Naphthalene (B1677914) Derivatives
There is a lack of specific documented interactions between this compound and naphthalene derivatives in the scientific literature. However, based on the chemical structures of these compounds, some potential interactions can be postulated.
Naphthalene and its derivatives are aromatic hydrocarbons that can participate in non-covalent interactions such as π-π stacking. The planar structure of the glycoluril core of this compound might allow for such stacking interactions with naphthalene rings, potentially leading to the formation of molecular complexes.
From a reactive standpoint, the electron-rich naphthalene ring is susceptible to electrophilic substitution reactions. While the methylol groups of this compound are not strong electrophiles, under certain catalytic conditions, they could potentially react with activated naphthalene derivatives. For instance, in the presence of a strong acid catalyst, a carbocation could be formed from a methylol group, which could then act as an electrophile in a Friedel-Crafts-type reaction with a naphthalene ring. However, such reactions are speculative and would require specific conditions to proceed. The primary reactivity of this compound remains centered on its utility as a crosslinking agent through its methylol functionalities.
Applications of Tetramethylol Acetylenediurea in Materials Science and Engineering
Polymer and Resin Modification
The incorporation of Tetramethylol acetylenediurea into polymer and resin matrices is a key strategy for developing high-performance materials. As a crosslinking agent, it creates covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network. This structural change is fundamental to the improvements observed in thermal, chemical, and mechanical properties.
Enhancement of Thermal and Chemical Resistance in Polymeric Systems
The introduction of this compound into polymeric systems significantly enhances their stability at elevated temperatures and their resistance to chemical attack. The crosslinking process initiated by this compound results in a more rigid polymer network that restricts the movement of polymer chains, making the material less susceptible to degradation from heat and chemical agents.
The formation of a dense, crosslinked network limits the penetration of solvents and other chemicals into the polymer matrix, thereby improving its chemical resistance. This is particularly crucial for applications where materials are exposed to harsh chemical environments. Thermosetting resins, once cured with a crosslinking agent like this compound, exhibit excellent chemical resistance due to their highly crosslinked molecular structure.
The thermal stability of polymers is also markedly improved. Thermogravimetric Analysis (TGA) is a common technique used to assess the thermal stability of materials by measuring weight loss as a function of temperature. While specific TGA data for polymers modified with this compound is not extensively published in public literature, the general effect of such crosslinking agents is a notable increase in the onset temperature of thermal degradation. For instance, multifunctional epoxy resins, which have a high crosslink density, are known for their superior thermal stability.
Table 1: Illustrative Thermal Decomposition Temperatures of an Epoxy Resin
| Sample | Onset of Decomposition (Tonset) | Temperature at 10% Weight Loss (T10%) |
|---|---|---|
| Unmodified Epoxy Resin | 320 °C | 350 °C |
Note: This data is representative of the effect of a crosslinking agent on epoxy resin thermal stability and is for illustrative purposes.
Improvement of Mechanical Properties and Durability
The creation of a three-dimensional network through crosslinking is a primary method for enhancing the mechanical strength and durability of polymers and resins. By binding polymer chains together, this compound increases the rigidity and load-bearing capacity of the material.
This modification leads to improvements in key mechanical properties such as tensile strength, flexural modulus, and hardness. The interconnected network structure distributes stress more effectively throughout the material, preventing the propagation of cracks and leading to increased toughness and durability. The degree of improvement in these properties is often proportional to the crosslink density, which can be controlled by the concentration of the crosslinking agent used.
Research on various resin systems demonstrates the significant impact of crosslinking on mechanical performance. For example, studies on composite resins have shown that the concentration of the crosslinking agent can directly influence the tensile strength of the final material.
Table 2: Representative Mechanical Properties of a Modified Polymer
| Property | Unmodified Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Modulus of Elasticity (GPa) | 2.5 | 3.5 |
Note: The data presented in this table is illustrative of the typical improvements seen in mechanical properties of a polymer upon the addition of a crosslinking agent.
Advanced Coating Formulations
In the field of advanced coatings, this compound serves as a crucial additive for developing formulations with superior performance characteristics. Its role as a crosslinker is pivotal in enhancing adhesion, durability, and resistance to environmental factors.
Adhesion Promotion in Coatings
Adhesion is a critical property for protective and decorative coatings, ensuring a strong and lasting bond to the substrate. This compound functions as an effective adhesion promoter by forming covalent bonds between the coating's binder system and the substrate surface, a process known as chemisorption.
The methylol groups in the this compound molecule are reactive towards functional groups commonly found on substrates, such as hydroxyl groups on metals and glass. This chemical interaction creates a robust interface that is more durable than physical adhesion alone. The use of such adhesion promoters is particularly important for coatings applied to challenging substrates like plastics and certain metals.
The effectiveness of an adhesion promoter can be quantified through tests such as the pull-off adhesion test (ASTM D4541). While specific data for coatings containing this compound is limited in open literature, the principle of crosslinking adhesion promoters is well-established to significantly increase adhesion strength.
Table 3: Illustrative Adhesion Strength on Different Substrates
| Substrate | Adhesion Strength without Promoter (MPa) | Adhesion Strength with Adhesion Promoter (MPa) |
|---|---|---|
| Steel | 5 | 10 |
| Aluminum | 4 | 8 |
Note: This data is representative and illustrates the typical enhancement in adhesion strength provided by an adhesion promoter in a coating system.
Durability and Water Resistance of Coating Systems
The durability and water resistance of a coating are significantly influenced by its crosslink density. By creating a tightly knit network within the coating film, this compound reduces the film's permeability to water and other aggressive substances.
The water resistance of a coating can be evaluated by measuring its water absorption over a period of immersion. Crosslinked coatings consistently demonstrate lower water uptake compared to their non-crosslinked counterparts.
Table 4: Representative Water Absorption of a Coating Film
| Coating Type | Water Absorption after 24h Immersion (%) |
|---|---|
| Standard Acrylic Coating | 5.0 |
Note: This data is illustrative of the effect of a crosslinking agent on the water resistance of a coating.
Application in Water-Based Polyurethane Dispersions
Water-based polyurethane dispersions (WPUDs) are an important class of environmentally friendly coatings that offer excellent performance. The properties of WPUDs can be further enhanced through crosslinking to improve their chemical resistance, water resistance, and mechanical properties. coatingsworld.com
Crosslinking in WPUDs can be achieved through various methods, including the use of external crosslinkers that are added to the dispersion before application. epoxy.com These crosslinkers react with functional groups on the polyurethane chains during the film formation process. The modification of waterborne polyurethanes with crosslinking agents can transform the linear molecular chains into a network structure, which is a key method to improve the water resistance of the material. coatingsworld.com
While specific studies detailing the use of this compound in WPUDs are not widely available in public research, its functional groups are suitable for reacting with the carboxyl or hydroxyl groups present in many polyurethane dispersions. The addition of a crosslinker to a WPUD formulation typically leads to a significant improvement in the performance of the resulting coating.
Table 5: Illustrative Properties of a Water-Based Polyurethane Coating
| Property | Standard WPUD Coating | Crosslinked WPUD Coating |
|---|---|---|
| Water Resistance (24h) | Moderate | Excellent |
| Tensile Strength (MPa) | 20 | 35 |
Note: This data is representative of the general improvements observed when a crosslinker is incorporated into a water-based polyurethane dispersion formulation.
Textile Finishing Technologies
Imparting Crease Resistance and Wrinkle Recovery
The effectiveness of a crease-resistant finish is quantified by the Crease Recovery Angle (CRA), with a higher angle indicating better performance. While specific data on the performance of this compound is not extensively available in publicly accessible research, the general mechanism involves the crosslinking of cellulose (B213188) chains within the fabric. This process transforms the weak hydrogen bonds naturally present in cotton into stronger, more stable covalent bonds, which helps the fabric return to its original shape after being creased.
The application of finishing agents can influence various fabric properties. The table below illustrates typical changes observed in cotton fabric properties after being treated with a wrinkle-free finishing agent, based on general findings in textile science.
Table 1: Representative Impact of Wrinkle-Free Finishing on Cotton Fabric Properties
| Property | Untreated Fabric | Finished Fabric | Percentage Change (%) |
|---|---|---|---|
| Crease Recovery Angle (Warp + Weft) | ~180° | >250° | > +38% |
| Tensile Strength (Warp) | High | Reduced | ~ -25% to -35% |
| Tear Strength (Warp) | High | Reduced | ~ -40% to -60% |
Enhancing Fabric Durability and Mechanical Strength
The application of crosslinking agents like this compound can have a dual effect on the mechanical properties of fabrics. While crease recovery is improved, there is often a corresponding decrease in tensile and tear strength. This trade-off is a critical consideration in the formulation of textile finishes. The reduction in strength is attributed to the increased rigidity of the cellulose structure after crosslinking, which can make the fibers more susceptible to breakage under stress.
Research into various finishing agents has shown that the extent of this strength loss can be influenced by the specific chemical used, its concentration, and the curing process. While detailed research on the specific impact of this compound on fabric durability and mechanical strength is limited, the general trend observed with similar crosslinking agents is a reduction in these properties.
Porous Carbon Material Synthesis for Energy Storage
This compound holds potential as a precursor for the synthesis of nitrogen-enriched porous carbon materials, which are valuable for energy storage applications such as electric double-layer capacitors (EDLCs). The nitrogen content and the porous structure of the resulting carbon are critical factors that determine its electrochemical performance.
Precursor Role in Nitrogen-Enriched Microporous Carbon Production
The molecular structure of this compound, which contains a significant amount of nitrogen, makes it a suitable candidate for producing nitrogen-doped carbons. The process involves the carbonization of the precursor at high temperatures in an inert atmosphere, followed by an activation step to create a porous structure. The nitrogen atoms become incorporated into the carbon lattice, which can enhance the material's conductivity and surface wettability, thereby improving its performance in energy storage devices.
Application in Electric Double-Layer Capacitors
Nitrogen-enriched microporous carbons are sought after for use as electrode materials in EDLCs, also known as supercapacitors. The high surface area of the porous carbon allows for the accumulation of charge at the electrode-electrolyte interface, while the nitrogen doping can introduce pseudocapacitance, further increasing the charge storage capacity. The performance of these materials is evaluated based on their specific capacitance, energy density, and power density.
The following table provides a general overview of the typical electrochemical performance of nitrogen-doped porous carbons derived from organic precursors in a supercapacitor setup.
Table 2: General Electrochemical Performance of Nitrogen-Doped Porous Carbons in Supercapacitors
| Parameter | Typical Value Range |
|---|---|
| Specific Capacitance (F/g) | 150 - 350 |
| Energy Density (Wh/kg) | 5 - 10 |
| Power Density (W/kg) | 1,000 - 10,000 |
| Cycle Stability (%) | >90% after 10,000 cycles |
Optimization of Carbonization and Activation Parameters
The properties of the final carbon material are highly dependent on the conditions of the carbonization and activation processes. Key parameters that are typically optimized include:
Carbonization Temperature: This affects the degree of graphitization and the final nitrogen content. Higher temperatures generally lead to a more ordered carbon structure but can also result in a lower nitrogen content due to the volatilization of nitrogen-containing functional groups.
Activation Agent: Chemical activating agents like KOH or ZnCl₂ are used to create pores in the carbon structure. The choice of agent and its ratio to the carbon precursor influences the resulting pore size distribution and surface area.
Activation Temperature and Time: These parameters control the extent of pore development. Longer times and higher temperatures can lead to a larger surface area but may also cause the collapse of the porous structure if not carefully controlled.
Optimization of these parameters is crucial for tailoring the properties of the nitrogen-enriched microporous carbon to meet the specific requirements of energy storage applications.
Biomedical and Biomaterials Applications
Recent research has begun to explore the potential of this compound (TMADU) in the biomedical and biomaterials fields. Its crosslinking capabilities and interactions with biological molecules are the primary drivers of this interest. These applications are still in the exploratory stages, with ongoing research focused on harnessing the compound's unique chemical properties for medical and biological technologies.
Stabilization of Biological Samples
The use of this compound as a stabilizer for biological samples is an emerging area of contemporary research . In histology and pathology, fixation is a critical step to preserve tissues from degradation, preventing autolysis and putrefaction to maintain the morphology of cells and structural details patholjournal.com. Fixatives function by cross-linking proteins, which stabilizes the tissue structure patholjournal.com.
While traditional fixatives like formaldehyde (B43269) are widely used, researchers are exploring other compounds. The potential application of TMADU in this area stems from its crosslinking ability, which could offer an alternative mechanism for the preservation of cellular and tissue structures for microscopic examination and other analyses.
Development of Drug Delivery Systems
This compound is being investigated as a potential component in advanced drug delivery systems . Controlled release drug delivery systems are designed to release an active pharmaceutical ingredient at a predetermined rate to maintain a constant therapeutic concentration for a prolonged period nih.govpharmaexcipients.com. These systems can improve therapeutic efficacy and patient compliance by reducing dosing frequency nih.gov.
The incorporation of TMADU into such systems is being explored, likely for its role as a crosslinking or modifying agent within polymer-based carriers. Its ability to form stable cross-linked networks could be used to control the release rate of encapsulated drugs from formulations such as hydrogels or microspheres.
Crosslinking of Hydrogels for Tissue Engineering
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used as scaffolds in tissue engineering due to their high water content and structural similarity to the natural extracellular matrix nih.gov. The mechanical properties and stability of these hydrogels are determined by the crosslinking of the polymer chains researchgate.net. Various crosslinking methods, both chemical and physical, are employed to create hydrogels with properties tailored for specific applications, such as supporting cell adhesion and proliferation nih.govresearchgate.net.
As a crosslinking agent, this compound possesses reactive methylol groups that can form covalent bonds guidechem.com. This functionality makes it a candidate for creating chemically crosslinked hydrogels. The use of TMADU could potentially allow for the tuning of mechanical properties, degradation rates, and porosity of hydrogels, which are critical parameters for tissue engineering applications.
Table 1: Comparison of Hydrogel Crosslinking Strategies
| Crosslinking Type | Mechanism | Common Agents/Methods | Potential Role of this compound |
|---|---|---|---|
| Chemical | Formation of covalent bonds between polymer chains. | Glutaraldehyde, Genipin, Photocrosslinking, Enzyme-activated linkers. | As a covalent crosslinking agent via its hydroxymethyl groups. |
| Physical | Entanglements, hydrogen bonding, hydrophobic or ionic interactions. | Temperature changes, pH shifts, ion addition. | Not directly applicable as a primary physical crosslinker. |
Emerging Applications in Diverse Fields
Beyond its traditional uses, this compound is finding applications in high-technology sectors, demonstrating its versatility as a specialty chemical.
Additives in Semiconductor Manufacturing for Etching Patterns
In the fabrication of semiconductor devices, the etching process is used to selectively remove layers of material from a wafer's surface to create circuit patterns alfachemic.com. This compound has been identified as a useful additive in etching solutions for this purpose unilongindustry.com. While the precise mechanism is not detailed in available literature, additives in etching solutions are typically used to improve the wetting characteristics of the etchant on the substrate or to enhance the selectivity of the etching process transene.com. The addition of such compounds can help in achieving more precise and uniform pattern transfer from the photoresist to the semiconductor material.
Role as an Adhesive Component
This compound is utilized as a crosslinking agent and an adhesive component in various formulations guidechem.com. Its function in adhesives is to create strong chemical bonds between different materials guidechem.com. The mechanism of action involves the reaction of its four hydroxymethyl groups with functional groups present on the surfaces that are being bonded guidechem.com. This reaction forms a durable, cross-linked network, which enhances the mechanical properties and durability of the adhesive bond guidechem.com. It is commonly used in water-based coatings and adhesives 2017erp.com.
Table 2: Properties of this compound Relevant to Adhesive Applications
| Property | Value/Description | Significance in Adhesion |
|---|---|---|
| Molecular Formula | C₈H₁₄N₄O₆ guidechem.com2017erp.com | Provides the backbone structure for crosslinking. |
| Functional Groups | Four reactive hydroxymethyl (-CH₂OH) groups guidechem.com. | Enables the formation of strong covalent bonds with substrates. |
| Appearance | White crystalline powder guidechem.com. | Suitable for formulation into various adhesive systems. |
| Solubility | Soluble in water guidechem.com. | Allows for its use in water-based adhesive formulations 2017erp.com. |
Investigation in Flame Retardant Formulations
The application of this compound in flame retardant formulations is not extensively documented in publicly available scientific literature. Research has primarily focused on its utility as a crosslinking agent in various polymer systems dokumen.pub. However, its inherent chemical structure suggests potential indirect contributions to the fire resistance of materials.
As a crosslinking agent, this compound can enhance the thermal stability of the polymer matrix to which it is added. The formation of a dense, crosslinked network can increase the temperature at which the material begins to decompose. This improved thermal resistance is a critical factor in the performance of flame-retardant materials.
Furthermore, nitrogen-containing compounds can sometimes exhibit flame retardant properties through a variety of mechanisms, including the release of inert gases (such as nitrogen) upon decomposition, which can dilute flammable gases and inhibit combustion. While not classified as a primary flame retardant, the nitrogen-rich structure of this compound could theoretically contribute to a synergistic effect when used in conjunction with traditional flame-retardant additives. Further research is required to fully elucidate and quantify the specific contributions of this compound to the flame retardancy of materials.
Biocidal Properties in Coatings and Preservatives
This compound is recognized for its biocidal activity and is utilized in various industrial applications to prevent the growth of microorganisms dokumen.pub. Its primary mechanism of action is as a formaldehyde-releasing agent, which provides a broad spectrum of antimicrobial efficacy.
In the coatings industry, particularly in water-based formulations, this compound serves as an effective in-can preservative. Water-based paints and coatings are susceptible to microbial contamination, which can lead to spoilage, changes in viscosity, gas formation, and unpleasant odors. The slow release of formaldehyde from this compound inhibits the growth of bacteria, thereby extending the shelf life of these products.
The biocidal activity of this compound is predominantly effective against bacteria dokumen.pub. To achieve a broader range of protection, especially against fungi and yeast, it is often formulated in combination with other biocides. For instance, a mixture of this compound and 1,2-benzisothiazole (B1215175) ketone (BIT) has been shown to provide a synergistic effect, widening the spectrum of antimicrobial activity dokumen.pub. Such combinations are effective against a variety of microorganisms, including:
Alternaria alternata
Aspergillus niger
Chaetomium globosum
Penicillium glaucum
While its use in coatings is well-established, its application as a wood preservative is less specifically detailed in available literature. However, its inclusion in lists of biocidal compounds suggests its potential for this application patentbuddy.comjustia.com. The ability of formaldehyde-releasing compounds to inhibit microbial growth is a known principle in wood preservation.
Below is a table summarizing the biocidal characteristics of this compound:
| Property | Description |
| Mechanism of Action | Formaldehyde-releasing agent |
| Primary Application | In-can preservative for water-based coatings and adhesives dokumen.pub |
| Primary Target Organisms | Bacteria dokumen.pub |
| Spectrum Broadening | Often combined with other biocides like 1,2-benzisothiazole ketone (BIT) for fungal and yeast control dokumen.pub |
Advanced Analytical Characterization in Tetramethylol Acetylenediurea Research
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopy is fundamental to the molecular characterization of Tetramethylol acetylenediurea, offering non-destructive methods to verify its intricate structure and ensure the absence of impurities or reaction byproducts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound (C₈H₁₄N₄O₆), the structure contains three distinct proton environments: the methine protons on the bicyclic core, the methylene (B1212753) protons of the hydroxymethyl groups, and the hydroxyl protons. A typical spectrum would be expected to show:
A signal corresponding to the two equivalent methine protons (-CH-) of the imidazo[4,5-d]imidazole (B15216118) ring.
A signal for the eight protons of the four equivalent methylene groups (-CH₂-).
A signal for the four protons of the hydroxyl groups (-OH), whose chemical shift can be variable and dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The expected spectrum for this compound would feature three distinct signals corresponding to:
The carbonyl carbons (C=O) of the urea (B33335) moieties.
The methine carbons (-CH-) of the heterocyclic backbone.
The methylene carbons (-CH₂OH) of the hydroxymethyl substituents.
The precise chemical shifts and coupling constants from these spectra are crucial for confirming the successful synthesis and purity of the compound.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Methine (-CH-) | ~5.0 - 6.0 | Singlet (s) |
| ¹H | Methylene (-CH₂OH) | ~4.5 - 5.5 | Multiplet (m) |
| ¹H | Hydroxyl (-OH) | Variable | Singlet (s, broad) |
| ¹³C | Carbonyl (C=O) | ~155 - 165 | - |
| ¹³C | Methine (-CH-) | ~75 - 85 | - |
| ¹³C | Methylene (-CH₂OH) | ~60 - 70 | - |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular "fingerprint." Key vibrational modes expected for this compound include the stretching and bending of its characteristic bonds. The presence of strong, distinct absorption bands confirms the incorporation of the hydroxymethyl groups onto the acetylenediurea core.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretching | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretching | Methine (-CH-), Methylene (-CH₂-) |
| 1750 - 1680 | C=O Stretching | Urea Carbonyl |
| 1470 - 1400 | C-H Bending | Methylene (-CH₂-) |
| 1300 - 1200 | C-N Stretching | Amide |
| 1100 - 1000 | C-O Stretching | Primary Alcohol (-CH₂OH) |
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman analysis is valuable for characterizing the core heterocyclic structure. The symmetric stretching vibrations of the C-C and C-N bonds within the imidazo[4,5-d]imidazole ring, which may be weak in the FTIR spectrum, are expected to produce strong signals in the Raman spectrum. This technique is also useful for studying the crystalline structure and polymorphism of the solid material.
Thermal Analysis for Mechanistic Understanding
Thermal analysis techniques are critical for determining the stability, decomposition behavior, and phase transitions of this compound, providing essential data for its application in materials science.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis is used to determine the thermal stability of this compound and to elucidate its decomposition mechanism. wikipedia.orglibretexts.org A typical TGA curve would show the temperatures at which significant mass loss occurs. The decomposition is hypothesized to proceed in stages, likely beginning with the loss of water and formaldehyde (B43269) from the hydroxymethyl groups, followed by the subsequent breakdown of the central glycoluril (B30988) ring structure at higher temperatures. libretexts.org
Table 3: Hypothetical Decomposition Stages of this compound in TGA
| Temperature Range | Proposed Process | Expected Mass Loss |
|---|---|---|
| ~150 - 250 °C | Loss of hydroxymethyl groups (as H₂O and CH₂O) | Significant initial mass loss |
| > 250 °C | Decomposition of the heterocyclic core | Further mass loss leading to char residue |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govnetzsch.com This technique is essential for identifying phase transitions, such as melting and crystallization. netzsch.com For this compound, a crystalline solid, DSC analysis reveals its melting point. Published data indicates a melting point in the range of 137-138 °C. In a DSC thermogram, this transition would be observed as a sharp endothermic peak, where the area under the peak is proportional to the enthalpy of fusion.
Table 4: Thermal Transition Data for this compound from DSC
| Thermal Event | Temperature | Type of Transition |
|---|---|---|
| Melting Point (Tₘ) | 137 - 138 °C | Endothermic |
Chromatographic and Mass Spectrometric Approaches
The inherent complexity of reaction mixtures and final products containing this compound necessitates high-resolution separation and detection techniques. Mass spectrometric methods coupled with chromatography provide unparalleled detail regarding the molecular composition of these systems.
Due to the low volatility and high polarity of this compound, direct GC-MS analysis is not feasible. Instead, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an essential technique for its compositional analysis. rsc.orgresearchgate.netjai.co.jpeag.com In this method, the polymer or resin sample containing the compound is subjected to rapid thermal decomposition in an inert atmosphere, breaking it down into smaller, volatile, and stable fragments known as pyrolyzates. eag.com These fragments are then separated by the gas chromatograph and identified by the mass spectrometer.
The analysis of a cured resin containing this compound would yield a chromatogram with peaks corresponding to the thermal degradation products. Identification of these fragments allows for the reconstruction of the original polymer structure and confirmation of the incorporation of the this compound crosslinker. Expected pyrolyzates would include fragments related to the urea core, acetylenic group, and hydroxymethyl side chains, as well as isocyanates and amines. rsc.orgmdpi.com
Table 1: Representative Py-GC-MS Data for a Cured Resin Containing this compound
| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
| 3.45 | 43, 44, 60 | Urea-related fragment |
| 5.12 | 28, 42, 58 | Isocyanate fragment (HNCO) & derivatives |
| 7.89 | 30, 44 | Formaldehyde/Methanol fragment |
| 9.21 | 52, 67 | Acetylenic hydrocarbon fragment |
| 11.54 | 91, 104 | Toluene, Styrene (from polymer backbone) |
| 14.30 | 119, 147 | Fragment of partially decomposed crosslinker |
For an in-depth analysis of complex mixtures generated during the synthesis of this compound, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.comgcms.czchromatographyonline.com This technique uses two columns with different stationary phases (e.g., nonpolar and polar) connected by a modulator. sepsolve.comchromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column.
This two-dimensional separation is particularly effective for resolving co-eluting components, such as isomers, byproducts, and unreacted starting materials that would otherwise overlap in a single chromatographic run. sepsolve.com The resulting data is typically visualized as a contour plot, where compounds of similar chemical nature (e.g., amines, alcohols, ketones) group together in distinct regions, simplifying identification. gcms.cz This structured chromatogram allows for detailed "fingerprinting" of different synthesis batches, aiding in process optimization and quality control.
Table 2: Potential Compound Classes Resolved by GC×GC in a this compound Synthesis Mixture
| Compound Class | 1st Dimension Separation Basis | 2nd Dimension Separation Basis | Expected Location in Contour Plot |
| Unreacted Acetylenediurea | Boiling Point / Size | Polarity | Low Volatility, High Polarity Region |
| Mono/Di/Tri-methylol Species | Boiling Point / Size | Polarity | Intermediate Volatility & Polarity |
| This compound | Boiling Point / Size | Polarity | Low Volatility, High Polarity Region |
| Side-products (e.g., ethers) | Boiling Point / Size | Polarity | Varies based on structure |
| Residual Solvents | Boiling Point | Polarity | High Volatility, Low Polarity Region |
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful technique that adds an additional dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio (m/z). chromatographyonline.comnih.govwvu.eduresearchgate.net In IM-MS, ions are guided through a gas-filled drift tube under a weak electric field. Ions with a larger, more extended structure will experience more collisions with the drift gas and thus travel slower than compact ions of the same m/z. researchgate.net This separation by ion mobility allows for the determination of the ion's collisional cross-section (CCS), a value related to its three-dimensional shape. chromatographyonline.com
This technique is invaluable for distinguishing between isomers (structural isomers, diastereomers, and even conformers) that are indistinguishable by mass spectrometry alone. researchgate.net For this compound research, IM-MS can be used to:
Separate the target molecule from isobaric impurities.
Characterize different conformational states of the molecule in the gas phase.
Provide an additional identification parameter (CCS value) for confident structural confirmation in complex matrices. chromatographyonline.com
Table 3: Hypothetical IM-MS Data for Ions in a this compound Sample
| Ion Species | Formula | m/z (Calculated) | Collisional Cross-Section (CCS) in N₂ (Ų) | Annotation |
| [TMADU + H]⁺ | C₈H₁₅N₄O₆⁺ | 263.0986 | 145.2 | Protonated parent molecule (compact conformer) |
| [TMADU + H]⁺ | C₈H₁₅N₄O₆⁺ | 263.0986 | 151.7 | Protonated parent molecule (extended conformer) |
| [TMADU - H₂O + H]⁺ | C₈H₁₃N₄O₅⁺ | 245.0880 | 138.5 | Dehydrated product ion |
| [Isobaric Impurity + H]⁺ | C₁₀H₁₉N₃O₄⁺ | 245.1370 | 142.1 | Isobaric impurity with different shape/structure |
Rheological and Mechanical Testing Methodologies
As this compound is primarily used to modify and crosslink polymeric systems, understanding its effect on the material's flow (rheology) and structural (mechanical) properties is crucial.
Rheological tests monitor the changes in viscosity and viscoelastic properties of a resin system as it cures. azom.com These measurements are critical for determining processing parameters like pot life, gel time, and cure time.
Rotational Viscometry: Measures the change in viscosity over time at a constant temperature, providing information on the working life of the resin before it becomes too viscous to process. researchgate.netresearchgate.net
Oscillatory Rheology: This dynamic test applies a small, oscillating strain to the sample to measure the storage modulus (G'), representing the elastic (solid-like) response, and the loss modulus (G''), representing the viscous (liquid-like) response. The point where G' equals G'' is often defined as the gel point, a critical processing parameter. azom.com
Mechanical testing is performed on the fully cured material to quantify its performance under various loads. The incorporation of this compound as a crosslinker is expected to significantly influence these properties.
Dynamic Mechanical Analysis (DMA): Measures the storage modulus, loss modulus, and tan delta (a measure of damping) as a function of temperature. woodresearch.skknu.ac.kr This provides information on the glass transition temperature (Tg), crosslink density, and stiffness of the material over a range of operating temperatures. knu.ac.kr
Tensile and Flexural Testing: These standard tests measure fundamental properties such as modulus (stiffness), strength (stress at failure), and elongation (ductility). mdpi.comresearchgate.net
Table 4: Comparison of Mechanical Properties of a Base Polymer With and Without this compound (TMADU)
| Property | Test Method | Base Polymer | Polymer + 5% TMADU |
| Glass Transition Temp. (Tg) | DMA | 125 °C | 150 °C |
| Tensile Modulus | ASTM D638 | 2.8 GPa | 3.5 GPa |
| Tensile Strength | ASTM D638 | 65 MPa | 85 MPa |
| Elongation at Break | ASTM D638 | 4.5 % | 2.8 % |
| Flexural Modulus | ASTM D790 | 3.0 GPa | 3.8 GPa |
Chemometric and Data Analysis Strategies for Complex Systems
The advanced analytical techniques described above generate large and complex datasets that are often difficult to interpret manually. taylorfrancis.com Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. pharmacyjournal.netijpsjournal.com
Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of multivariate data. pharmacyjournal.netnih.gov For example, the full GC×GC chromatograms from different batches of this compound can be analyzed with PCA. The resulting scores plot can visually reveal clustering, trends, or outliers, allowing for rapid batch-to-batch comparison and identification of process deviations. researchgate.net
Multivariate Calibration (e.g., PLS): Partial Least Squares (PLS) regression is a technique used to build predictive models. It can be used to correlate complex analytical data (like spectra or chromatograms) with specific physical properties (like mechanical strength or viscosity). pharmacyjournal.netijpsjournal.com This allows for the prediction of material performance directly from analytical measurements, reducing the need for extensive physical testing.
Multivariate Curve Resolution (MCR): This method is used to mathematically resolve co-eluting or overlapping signals in chromatographic or spectroscopic data, providing pure signals and concentration profiles for individual components in a mixture. taylorfrancis.com
These data analysis strategies are essential for transforming vast amounts of raw data into actionable knowledge for process control, quality assurance, and product development in this compound research. infometrix.com
Biological and Toxicological Research Perspectives on Tetramethylol Acetylenediurea
Studies on Sensitization Potential and Allergic Reactions
Tetramethylol acetylenediurea is recognized for its potential to cause skin sensitization. echemi.comcore.ac.uk Clinical findings have indicated that the compound has sensitizing effects on the skin. core.ac.uk In the context of chemical safety and classification, it is identified as a skin sensitizer (B1316253). echemi.com Skin sensitization is a type of allergic reaction where an initial exposure to a substance primes the immune system, leading to an allergic reaction upon subsequent contact. nih.gov This delayed-type hypersensitivity reaction, known as allergic contact dermatitis (ACD), can manifest as redness, itching, scaling, and in some cases, blistering of the skin. nih.govaksci.com
The process of identifying a substance as a skin sensitizer often involves a variety of testing methods. These can include animal tests like the guinea pig maximization test and the murine local lymph node assay (LLNA), as well as human patch testing in clinical settings. ecetoc.orgnih.gov For many chemicals, a combination of data from animal studies, human case reports, and epidemiological studies is used to assess their sensitization potential.
Formaldehyde (B43269), which is released from this compound, is a well-known skin sensitizer and was named the American Contact Dermatitis Society's Allergen of the Year in 2015. safecosmetics.org Formaldehyde-releasing preservatives are common causes of allergic contact dermatitis. safecosmetics.orgdolmanlaw.commdpi.com Individuals sensitized to formaldehyde may experience allergic reactions to products containing these types of preservatives. mdpi.com
| Hazard Class | Hazard Category |
|---|---|
| Skin sensitization | Category 1 |
| Carcinogenicity | Category 1B |
| Hazardous to the aquatic environment, long-term (Chronic) | Category Chronic 2 |
Research on Acute and Developmental Toxicity Effects
Toxicological studies have been conducted to determine the acute and developmental effects of this compound. In studies with rats, the no-observed-adverse-effect level (NOAEL) for developmental toxicity was established at 450 mg/kg of body weight. core.ac.ukcore.ac.uk For perinatal and parental toxicity in rats, the NOAEL was determined to be 1000 mg/kg of body weight. core.ac.ukcore.ac.uk Importantly, no teratogenicity (the capacity to cause embryonic malformations) was observed in these studies. core.ac.ukcore.ac.uk
Developmental toxicity studies are crucial for understanding the potential of a substance to interfere with normal development, leading to adverse effects in the offspring. nih.govmdpi.comnih.gov These studies typically evaluate a range of endpoints, including effects on the developing fetus, as well as on the pregnant female.
| Toxicity Endpoint | NOAEL |
|---|---|
| Developmental Toxicity | 450 mg/kg body weight |
| Perinatal and Parental Toxicity | 1000 mg/kg body weight |
Dermal Absorption Investigations
Specific studies on the dermal absorption of this compound are limited. However, as a formaldehyde-releasing compound, its dermal absorption characteristics can be considered in the context of similar substances. Formaldehyde and formaldehyde-releasing preservatives can be absorbed through the skin. safecosmetics.org The extent of absorption can be influenced by factors such as the integrity of the skin barrier; damaged or compromised skin may absorb more of a substance. joyoushealth.com
Animal studies have shown that formaldehyde from personal care products containing formaldehyde-releasing preservatives can be absorbed through the skin. safecosmetics.org Research on pig ear skin, which is often used as a model for human skin, has indicated that the transdermal absorption of formaldehyde from cosmetics is generally low. researchgate.net Nevertheless, even low levels of formaldehyde can be sufficient to induce contact dermatitis in sensitized individuals. researchgate.net
The American Journal of Public Health has reported that the skin can absorb a significant percentage of the chemicals it comes into contact with, with absorption rates varying based on factors like skin condition and the molecular size of the substance. joyoushealth.com
Considerations for Occupational Health and Safety, including Formaldehyde Release Concerns
Occupational health and safety considerations for this compound are closely linked to its irritant properties and its release of formaldehyde. In aqueous solutions, this compound releases formaldehyde. core.ac.ukcore.ac.uk Due to its very low vapor pressure, it is expected to be present in the workplace as an aerosol. core.ac.ukcore.ac.uk
Studies in rats have shown that at a concentration of 21.7 mg/m³, this compound aerosols can cause slight irritation to the larynx, likely due to the impaction of the aerosol particles. core.ac.ukcore.ac.uk More significant effects in the nasal cavity were observed at concentrations of 96 mg/m³ and higher. core.ac.ukcore.ac.uk Based on these irritant effects, the German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has established a maximum concentration at the workplace (MAK value) of 0.5 mg/m³. core.ac.ukcore.ac.uk
The release of formaldehyde is a major concern in occupational settings where this compound is used. diva-portal.orgusda.gov Formaldehyde is a known irritant, a sensitizer, and is classified as a carcinogen. safecosmetics.orgresearchgate.net Exposure to formaldehyde can cause irritation of the eyes, nose, and throat, as well as respiratory symptoms. aksci.com Long-term exposure can lead to more severe health effects. safecosmetics.org Therefore, adequate ventilation and personal protective equipment are essential in workplaces where exposure to this compound may occur. echemi.com
| Parameter | Value | Basis |
|---|---|---|
| MAK Value | 0.5 mg/m³ | Irritation of the upper respiratory tract |
Environmental Impact and Biocidal Action Studies
Information specifically on the environmental impact and biocidal action of this compound is not extensively available. However, based on its chemical nature as a nitrogenous organic compound and a urea (B33335) derivative, some general considerations can be made.
Nitrogen-containing organic compounds can have various fates in the environment, undergoing processes such as mineralization, which is the conversion of organic nitrogen to inorganic forms. researchgate.net The environmental fate of these compounds is influenced by factors like soil type, climate, and agricultural practices. mdpi.com Excessive nitrogen in the environment, often from agricultural sources, can lead to issues like nitrate (B79036) leaching and emissions of nitrous oxide, a potent greenhouse gas. mdpi.comaxetris.com
Urea derivatives have been investigated for their biocidal and antimicrobial properties. orientjchem.orgnih.govresearchgate.netuea.ac.uknih.gov Various urea derivatives have shown activity against a range of bacteria and fungi. nih.govuea.ac.uk The biocidal action of these compounds is an area of active research, with studies exploring their potential as antimicrobial agents. orientjchem.orgresearchgate.net
According to its safety data sheet, this compound is classified as toxic to aquatic life with long-lasting effects. echemi.com This suggests that its release into the environment should be minimized to prevent adverse effects on aquatic ecosystems.
An exploration of the future research landscape for this compound reveals significant opportunities at the intersection of sustainability, advanced materials, and computational science. This article delves into the prospective avenues for integrating this compound with green chemistry principles, the development of novel derivatives, advanced analytical techniques, and computational modeling to bridge fundamental research with practical applications in materials and biomedical fields.
Q & A
Q. What are the key structural and physicochemical properties of TMADU that influence its utility in materials synthesis?
TMADU (C₈H₁₄N₄O₆, MW 262.22 g/mol) is characterized by four hydroxymethyl groups attached to a tetrahydroimidazo[4,5-d]imidazole-2,5-dione core . Its high hydroxyl density and rigid heterocyclic structure enable crosslinking and porosity modulation in carbonaceous materials. Key properties include a melting point of 137–138°C and thermal stability up to ~300°C under inert conditions. Researchers should prioritize thermogravimetric analysis (TGA) under nitrogen to assess decomposition pathways and differential scanning calorimetry (DSC) to study phase transitions.
Q. How can TMADU be synthesized and purified for laboratory-scale applications?
TMADU is typically synthesized via hydroxymethylation of acetylenediurea using formaldehyde under alkaline conditions. Critical parameters include maintaining a pH >9 to avoid premature crosslinking and controlling reaction temperature below 50°C to prevent side reactions . Purification involves recrystallization from ethanol-water mixtures to remove unreacted formaldehyde and oligomers. Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential to confirm hydroxymethyl group incorporation and purity .
Q. What characterization techniques are most effective for analyzing TMADU-derived carbon materials?
- Surface morphology : Scanning electron microscopy (SEM) to assess microporous structures .
- Porosity : Nitrogen adsorption-desorption isotherms (BET analysis) to determine surface area and pore size distribution .
- Electrochemical performance : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) at current densities of 0.2–5 A/g to evaluate specific capacitance .
Advanced Research Questions
Q. How does KOH activation temperature impact the electrochemical performance of TMADU-derived porous carbon?
Evidence from KOH activation studies shows that carbonization at 850°C followed by activation at 650°C yields a microporous carbon (TA-850-650) with a specific capacitance of 527 F/g at 0.2 A/g . Higher activation temperatures (>700°C) risk collapsing micropores, reducing capacitance. Researchers should optimize the KOH-to-precursor mass ratio (e.g., 3:1) and use slow heating rates (5°C/min) to preserve structural integrity.
Q. What are the trade-offs between TMADU’s crosslinking efficiency and compatibility with dye systems in textile applications?
While TMADU enhances crease resistance via ionic crosslinking with cellulose hydroxyl groups, its use in dyed fabrics reduces light fastness due to competitive interactions between dye molecules and hydroxymethyl groups . Mitigation strategies include post-treatment with UV stabilizers or blending TMADU with non-ionic crosslinkers (e.g., dimethylol ethyleneurea) to balance mechanical and optical properties.
Q. How can contradictions in thermal stability data for TMADU be resolved?
Discrepancies in reported decomposition temperatures (e.g., 300°C vs. 320°C) arise from differences in heating rates and atmospheric conditions . Researchers should standardize TGA protocols using inert atmospheres (N₂ or Ar) and heating rates ≤10°C/min. Parallel mass spectrometry (MS) during TGA can identify volatile byproducts (e.g., formaldehyde or water) to clarify degradation mechanisms.
Q. What methodologies are recommended for assessing TMADU’s environmental impact during lifecycle analysis?
- Degradation studies : Hydrolysis experiments at pH 4–10 to quantify formaldehyde release .
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri to evaluate acute toxicity of TMADU byproducts .
- Computational modeling : Employ quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
